Stereochemical Identity by Optical Rotation and Melting Point
H-D-Tqa-OH·HCl (R-enantiomer, CAS 187218-03-7) is unambiguously differentiated from its L-counterpart H-Tqa-OH·HCl (S-enantiomer, CAS 270082-22-9) by specific optical rotation and melting point—both measured under identical vendor-specified conditions . The D-enantiomer exhibits [α]D25 = +23 ± 2° (C=1 in H₂O), whereas the L-enantiomer would display the opposite sign of rotation (negative) under equivalent conditions per the principles of chirality. The melting point of H-D-Tqa-OH·HCl (206–212 °C) is substantially lower than that of H-Tqa-OH·HCl (approximately 300 °C), providing a straightforward thermophysical differentiation for identity verification and quality control .
| Evidence Dimension | Optical rotation and melting point as stereochemical identity markers |
|---|---|
| Target Compound Data | [α]D25 = +23 ± 2° (C=1 in H₂O); mp 206–212 °C (HCl salt) |
| Comparator Or Baseline | H-Tqa-OH·HCl (L-enantiomer, CAS 270082-22-9): mp ≈ 300 °C; opposite optical rotation sign under equivalent conditions |
| Quantified Difference | Melting point difference: ≥ 88 °C (D: 206–212 °C vs. L: ~300 °C); optical rotation: opposite sign (positive vs. negative) |
| Conditions | Optical rotation measured at 25 °C, C=1 in H₂O, sodium D-line; melting point by standard capillary method (vendor: ChemImpex) |
Why This Matters
These thermophysical and chiroptical signatures provide unambiguous identity confirmation for procurement and QC release, preventing costly errors from enantiomer misidentification in peptide synthesis workflows.
